molecular formula C13H14N2 B2452939 5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 937644-43-4

5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline

Cat. No.: B2452939
CAS No.: 937644-43-4
M. Wt: 198.269
InChI Key: FPMWUJAKSDCVOH-UHFFFAOYSA-N
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Description

5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline is a nitrogen-containing heterocyclic compound. This compound is part of the pyrroloquinoline family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a quinoline ring, with methyl groups at the 5 and 7 positions.

Mechanism of Action

Target of Action

The primary target of 5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several types of tumors .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially slowing tumor growth and progression .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial adme properties

Result of Action

In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer cells . It also significantly inhibits the migration and invasion of these cells . These results suggest that this compound could have potential therapeutic applications in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with 2,4-pentanedione in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce partially or fully reduced compounds.

Scientific Research Applications

5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Known for its activity as a fibroblast growth factor receptor inhibitor.

    Pyrrolo[1,2-a]pyrazine: Exhibits antibacterial, antifungal, and antiviral activities.

Uniqueness

5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline is unique due to its specific substitution pattern and the resulting biological activities. The presence of methyl groups at the 5 and 7 positions can influence its chemical reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

5,7-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-8-5-9(2)11-7-10-3-4-14-13(10)15-12(11)6-8/h5-7H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMWUJAKSDCVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C3CCNC3=NC2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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